molecular formula C23H22F3NO B14120369 (R)-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide

(R)-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide

Cat. No.: B14120369
M. Wt: 385.4 g/mol
InChI Key: NVEUTAILVQWGRY-OAQYLSRUSA-N
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Description

®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide is a synthetic organic compound that belongs to the class of amides This compound features a naphthalene ring, a trifluoromethyl group, and a propyl chain, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, trifluoromethylbenzene, and propylamine.

    Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including alkylation, acylation, and amide formation, to produce intermediate compounds.

    Final Product Formation: The intermediate compounds are then subjected to further reactions, such as reduction or oxidation, to yield the final product, ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide.

Industrial Production Methods

In an industrial setting, the production of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction efficiency and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield ketones, aldehydes, or carboxylic acids.

    Reduction: May produce alcohols, amines, or hydrocarbons.

    Substitution: May result in the formation of new amides, esters, or other substituted derivatives.

Scientific Research Applications

®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Such as enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, such as the MAPK or PI3K/Akt pathways, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide include:

    Naphthalene Derivatives: Compounds with a naphthalene ring structure.

    Trifluoromethylbenzene Derivatives: Compounds with a trifluoromethyl group attached to a benzene ring.

    Amides: Compounds with an amide functional group.

Uniqueness

The uniqueness of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22F3NO

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(1R)-1-naphthalen-1-ylpropyl]-3-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C23H22F3NO/c1-2-21(20-12-6-9-17-8-3-4-11-19(17)20)27-22(28)14-13-16-7-5-10-18(15-16)23(24,25)26/h3-12,15,21H,2,13-14H2,1H3,(H,27,28)/t21-/m1/s1

InChI Key

NVEUTAILVQWGRY-OAQYLSRUSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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